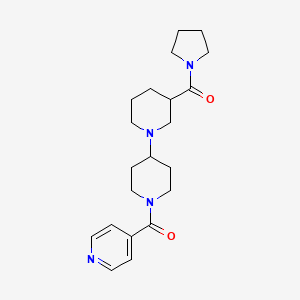
1'-isonicotinoyl-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1'-isonicotinoyl-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine, also known as A-366, is a novel compound that has received significant attention in scientific research due to its potential applications in the field of medicine. A-366 belongs to a class of compounds known as piperidine-based inhibitors, which have been found to exhibit potent inhibitory activity against a variety of enzymes and receptors.
科学研究应用
1'-isonicotinoyl-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine has been found to exhibit potent inhibitory activity against several enzymes and receptors, including histone lysine methyltransferases (HKMTs), DNA methyltransferases (DNMTs), and the dopamine transporter (DAT). This makes this compound a promising candidate for the treatment of several diseases, including cancer, neurological disorders, and addiction.
作用机制
The mechanism of action of 1'-isonicotinoyl-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine involves the inhibition of the target enzyme or receptor. For example, this compound inhibits the activity of HKMTs by binding to the active site of the enzyme and preventing the transfer of methyl groups to histone proteins. This leads to changes in gene expression and can result in the inhibition of cancer cell growth. Similarly, this compound inhibits the activity of DNMTs by binding to the enzyme and preventing the transfer of methyl groups to DNA. This can result in changes in gene expression and can be used to treat cancer and other diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the target enzyme or receptor that is inhibited. For example, the inhibition of HKMTs can lead to changes in gene expression and can result in the inhibition of cancer cell growth. The inhibition of DNMTs can also lead to changes in gene expression and can be used to treat cancer and other diseases. The inhibition of the dopamine transporter can lead to changes in dopamine signaling in the brain and can be used to treat addiction.
实验室实验的优点和局限性
The advantages of using 1'-isonicotinoyl-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine in lab experiments include its high potency and selectivity for the target enzyme or receptor, as well as its ability to inhibit multiple targets. However, the limitations of using this compound include its high cost and limited availability, as well as the potential for off-target effects.
未来方向
There are several future directions for the research and development of 1'-isonicotinoyl-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine. These include the optimization of the synthesis method to improve yield and reduce cost, the identification of new targets for this compound inhibition, and the development of new analogs with improved potency and selectivity. Additionally, this compound could be used in combination with other drugs to enhance their efficacy and reduce side effects. Overall, this compound has significant potential for the treatment of several diseases and warrants further investigation.
合成方法
The synthesis of 1'-isonicotinoyl-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine involves a multi-step process that begins with the reaction of isonicotinic acid with 1,4-diaminopiperidine to form 1'-isonicotinoyl-1,4'-bipiperidine. This intermediate is then reacted with pyrrolidine-1-carboxylic acid to form the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yield of the final product.
属性
IUPAC Name |
[1-[1-(pyridine-4-carbonyl)piperidin-4-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O2/c26-20(17-5-9-22-10-6-17)24-14-7-19(8-15-24)25-13-3-4-18(16-25)21(27)23-11-1-2-12-23/h5-6,9-10,18-19H,1-4,7-8,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRXPVYVXHQHQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCCN(C2)C3CCN(CC3)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(1-allyl-1H-indol-3-yl)methylene]-3-(2-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B5420439.png)
![5-allyl-3-(ethylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5420445.png)

![N-(5-{[(4-ethylphenyl)amino]carbonyl}-2-methylphenyl)-2-furamide](/img/structure/B5420472.png)
![N'-({2-[(4-methylphenyl)thio]acetyl}oxy)-4-pyridinecarboximidamide](/img/structure/B5420477.png)
![1-{6-[2-(4-chlorophenyl)morpholin-4-yl]pyrimidin-4-yl}piperidin-4-ol](/img/structure/B5420489.png)
![4-[(hydroxyimino)(phenyl)methyl]phenyl 5-bromo-2-furoate](/img/structure/B5420497.png)
![1-ethyl-2-[2-(2-furyl)vinyl]-1H-benzimidazole](/img/structure/B5420502.png)
![1-(2,5-dimethyl-1,3-thiazol-4-yl)-N-[(6-methoxy-1H-indazol-3-yl)methyl]-N-methylethanamine](/img/structure/B5420506.png)
![N~2~-(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-N~1~,N~1~-dimethyl-1-(2-thienyl)-1,2-ethanediamine](/img/structure/B5420509.png)
![1-{1-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-phenyl-4-piperidinyl}ethanone](/img/structure/B5420531.png)
![2-methoxy-N-methyl-5-[(3-pyridinylamino)sulfonyl]benzamide](/img/structure/B5420538.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5420539.png)
![3-(isobutylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5420540.png)